molecular formula C11H13NO3 B13543057 5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one

5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one

Cat. No.: B13543057
M. Wt: 207.23 g/mol
InChI Key: DTKUBZCDXCECKE-UHFFFAOYSA-N
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Description

5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The oxazolidinone ring structure is a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method is the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-14-7-8-2-4-9(5-3-8)10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

DTKUBZCDXCECKE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

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